2-(2-Chloroethyl)cyclobutan-1-one
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Overview
Description
2-(2-Chloroethyl)cyclobutan-1-one is an organic compound with the molecular formula C₆H₉ClO. It is a cyclobutanone derivative, characterized by the presence of a chloroethyl group attached to the cyclobutanone ring.
Mechanism of Action
2-(2-Chloroethyl)cyclobutan-1-one
is a cyclobutane derivative . Cyclobutanes are found in a variety of natural products and pharmaceuticals, and they often exhibit diverse biological activities . The [2 + 2] cycloaddition is a common method for synthesizing cyclobutanes .
The compound contains a chloroethyl group, which could potentially undergo nucleophilic substitution reactions. It also contains a cyclobutanone group, which is a type of cyclic ketone. Ketones are often involved in various biochemical reactions, including redox reactions and reactions with nucleophiles.
The pharmacokinetics of a compound depend on its physical and chemical properties, such as its solubility, stability, and reactivity. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME). For example, the compound’s solubility can affect its absorption and distribution, while its reactivity can influence its metabolism and excretion .
The molecular and cellular effects of a compound depend on its interactions with biological targets. These could include proteins, nucleic acids, or other biomolecules. The compound’s effects could also depend on its concentration, the cell type, and the presence of other molecules .
Environmental factors
, such as temperature, pH, and the presence of other chemicals, can influence a compound’s action, efficacy, and stability. For example, high temperatures or extreme pH values could cause the compound to degrade, reducing its efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its structure
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of ethylene with a suitable chloro-substituted precursor under specific conditions to form the desired cyclobutanone derivative .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyclobutanone ring can be oxidized or reduced to form different functional groups.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclobutanones, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids .
Scientific Research Applications
2-(2-Chloroethyl)cyclobutan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with cyclobutane motifs.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromoethyl)cyclobutan-1-one
- 2-(2-Iodoethyl)cyclobutan-1-one
- 2-(2-Fluoroethyl)cyclobutan-1-one
Uniqueness
2-(2-Chloroethyl)cyclobutan-1-one is unique due to the presence of the chloroethyl group, which imparts specific reactivity patterns compared to its bromo, iodo, and fluoro analogs. This uniqueness can be exploited in various synthetic applications to achieve desired chemical transformations .
Properties
IUPAC Name |
2-(2-chloroethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAGPRPSGQQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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